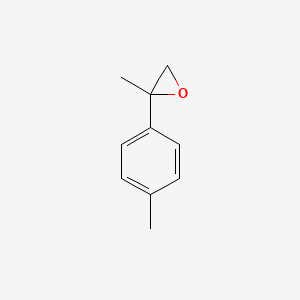

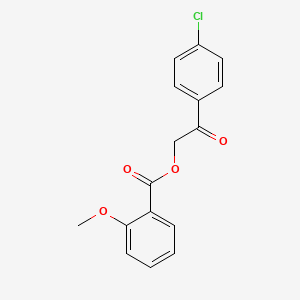

![molecular formula C9H10ClN3 B6141689 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 298702-81-5](/img/structure/B6141689.png)

5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including “5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine”, often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . A specific synthesis method for this compound was not found in the available literature.Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine Applications

Agrochemical Industry Applications

5-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: is a compound that has potential applications in the agrochemical industry. Its structural motif, similar to trifluoromethylpyridines, can be utilized in the synthesis of active ingredients for crop protection. The unique physicochemical properties imparted by the pyridine moiety make it suitable for developing novel pesticides that are more effective and environmentally friendly .

Pharmaceutical Industry Applications

In the pharmaceutical sector, this compound can serve as an intermediate in the synthesis of drugs. The presence of the pyridine ring is common in FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities. The chloromethyl and dimethyl groups present in this compound could potentially lead to the development of new therapeutic agents .

Veterinary Medicine Applications

Similar to its use in human pharmaceuticals, 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine could also find applications in veterinary medicine. The compound could be used to create medications that treat diseases in animals, leveraging the biological activity associated with its chemical structure .

Organic Synthesis Intermediates

This compound can act as an intermediate in organic synthesis, particularly in the functionalization of pyridines. The chloromethyl group can undergo various chemical reactions, making it a versatile building block for synthesizing complex organic molecules .

Development of Neonicotinoid Compounds

The structure of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine suggests its potential use in the development of new neonicotinoid compounds. These are a class of neuro-active insecticides chemically similar to nicotine, which have been used extensively in agriculture .

Mutagenicity Studies

Compounds like 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can be used in mutagenicity studies to understand their potential genetic impacts. Such studies are crucial for assessing the safety of new chemical entities before they are approved for use in various industries .

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the detection and quantification of various substances, including genotoxic impurities in pharmaceuticals .

Zukünftige Richtungen

Given the versatility and applicability of pyrazole derivatives, it is highly desirable to synthesize structurally diverse pyrazole derivatives, including “5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine”. Various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . Future research could focus on elucidating the specific properties, synthesis methods, and applications of this compound.

Wirkmechanismus

Target of Action

Similar compounds such as pyrazolo[3,4-b]pyridines have been reported to exhibit anti-tb activity against replicating and non-replicating bacteria

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, participating in carbon–carbon bond-forming reactions .

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura (sm) cross-coupling reactions, which are widely-applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Result of Action

Similar compounds have shown significant biological activity .

Action Environment

It’s worth noting that similar compounds have been reported to be stable and environmentally benign .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6/h3,5H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIHUWXMTNSEJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)CCl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B6141612.png)

![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)

![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4,5-difluorobenzamide](/img/structure/B6141647.png)

![1-[(6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6141659.png)

![5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6141661.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)

![5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6141680.png)